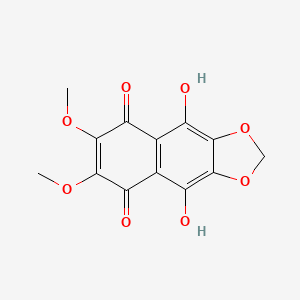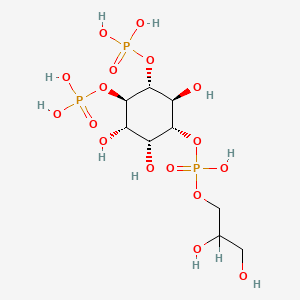![molecular formula C11H15N3O2 B1209412 1,6-Dimethyl-4-oxo-4,6,7,8-tetrahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 64399-29-7](/img/structure/B1209412.png)
1,6-Dimethyl-4-oxo-4,6,7,8-tetrahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dimethyl-4-oxo-4,6,7,8-tetrahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by a bicyclic structure consisting of a pyridine ring fused to a pyrimidine ring The presence of multiple nitrogen atoms in the ring system imparts unique chemical and biological properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-4-oxo-4,6,7,8-tetrahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions to form the pyridopyrimidine core. Subsequent functionalization of the core structure can be carried out using various reagents to introduce the desired substituents.
For example, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of acetic acid can yield the desired pyridopyrimidine derivative. The reaction conditions typically involve heating the reaction mixture to reflux for several hours, followed by purification of the product through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors or batch reactors. The choice of reactor type depends on the specific reaction conditions and the desired production scale. Optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dimethyl-4-oxo-4,6,7,8-tetrahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base, amines or thiols in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation of the compound can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or heteroaryl groups, into the molecule.
Applications De Recherche Scientifique
1,6-Dimethyl-4-oxo-4,6,7,8-tetrahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxamide has been extensively studied for its potential applications in scientific research. Some of the key areas of application include:
Medicinal Chemistry: The compound has shown promise as a lead compound for the development of new drugs. It exhibits various biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Biological Research: The compound is used as a tool in biological research to study its effects on cellular processes and molecular pathways. It has been investigated for its potential to modulate specific enzymes and receptors.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules. Its unique chemical properties make it a valuable building block for the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,6-Dimethyl-4-oxo-4,6,7,8-tetrahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets within the cell. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain kinases or phosphatases, thereby affecting signal transduction pathways. Additionally, the compound can interact with nucleic acids, influencing gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-: This compound shares a similar core structure but differs in the substituents attached to the ring system.
6-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: Another closely related compound with variations in the functional groups.
Uniqueness
The uniqueness of 1,6-Dimethyl-4-oxo-4,6,7,8-tetrahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1,6-dimethyl and 4-oxo groups contributes to its unique reactivity and interaction with molecular targets, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
64399-29-7 |
|---|---|
Formule moléculaire |
C11H15N3O2 |
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
1,6-dimethyl-4-oxo-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-7-4-3-5-9-13(2)6-8(10(12)15)11(16)14(7)9/h5-7H,3-4H2,1-2H3,(H2,12,15) |
Clé InChI |
OVTCEDCBXAYKQZ-UHFFFAOYSA-N |
SMILES |
CC1CCC=C2N1C(=O)C(=CN2C)C(=O)N |
SMILES canonique |
CC1CCC=C2N1C(=O)C(=CN2C)C(=O)N |
Synonymes |
1,6-dimethyl-4-oxo-1,6,7,8-tetrahydro-4H-pyrido(1,2a)pyrimidine-3-carboxamide Chinoin 105 Chinoin-105 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




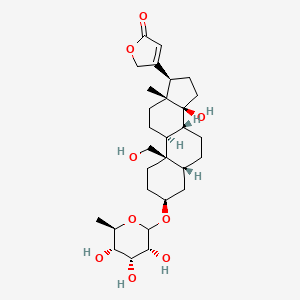

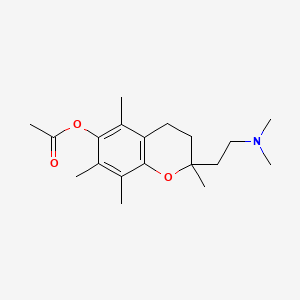
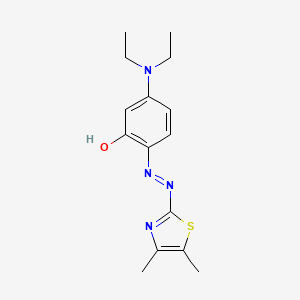
![[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3-hydroxy-2-tetradecyloctadecanoyl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B1209337.png)
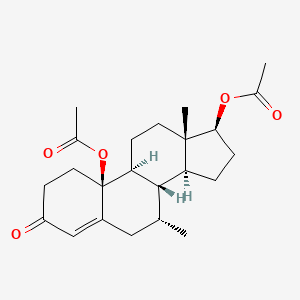
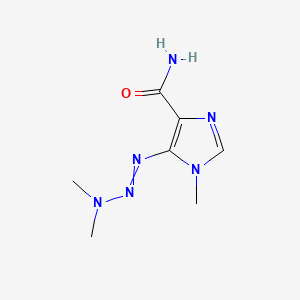
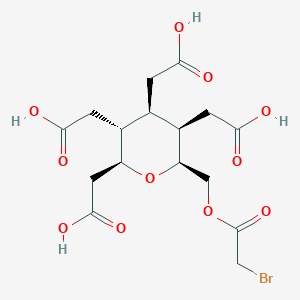
![[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-bicyclo[2.2.2]oct-5-enyl)methanone;hydrochloride](/img/structure/B1209344.png)
![2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl methacrylate](/img/structure/B1209350.png)
